(2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(dimethylaminomethylidene)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-14(2)8-13-11(15)9(7-12)6-10-4-3-5-16-10/h3-6,8H,1-2H3/b9-6+,13-8? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWPXKOPVSMBFC-GUVMIGOSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C(=CC1=CC=CS1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C=NC(=O)/C(=C/C1=CC=CS1)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide typically involves the reaction of thiophene derivatives with cyano and dimethylamino groups under specific conditions. One common method involves the use of palladium-catalyzed aminocarbonylation reactions, where 2-iodothiophene is reacted with dimethylamine and a cyano group donor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the dimethylamino group can participate in nucleophilic interactions. The thiophene ring provides a stable aromatic system that can engage in π-π interactions with other aromatic compounds. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound
- Core Structure: Cyanoacrylamide (C=C-C≡N).
- Substituents: β-position: Thiophen-2-yl (aromatic heterocycle). α-position: Dimethylamino-methylidene (N(CH₃)₂-CH=).
- Molecular Weight : ~315–320 g/mol (estimated based on analogs).
Analog 1 : (2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide (36a)
- Core Structure: Cyanoacrylamide.
- Substituents :
- β-position: Naphthalen-2-yl (polycyclic aromatic).
- α-position: Cyclopenta[b]thiophen-2-yl (fused bicyclic heterocycle).
- Molecular Weight : 404.62 g/mol.
Analog 2 : (2E)-2-Cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
- Core Structure: Cyanoacrylamide.
- Substituents :
- β-position: 2,4-Dimethoxyphenyl (electron-rich aryl).
- α-position: Thiazol-2-yl (nitrogen-sulfur heterocycle).
- Molecular Weight : 315.35 g/mol.
- Key Difference : Methoxy groups enhance solubility; thiazole introduces hydrogen-bonding capability .
Analog 3 : (E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide (Nintedanib)
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | LogP (Predicted) |
|---|---|---|---|
| Target Compound | Not reported | Moderate (polar aprotic solvents) | ~2.5–3.0 |
| Analog 1 (36a) | 228–230 | Low (DMSO) | 4.1 |
| Analog 2 | Not reported | Moderate (DMF) | 2.8 |
| Analog 3 (Nintedanib) | 254–256 | Low (aqueous) | 3.9 |
Key Insights :
- The dimethylamino group in the target compound may improve solubility compared to halogenated analogs (e.g., 36a, Nintedanib) .
- Thiophene and thiazole-containing analogs exhibit moderate solubility in polar solvents due to heteroatom interactions .
Target Compound
- No explicit activity data available.
Analog 1 (36a) and Analog 3 (Nintedanib)
- Nintedanib : Approved for idiopathic pulmonary fibrosis (IPF) and cancer, targeting VEGF, FGF, and PDGF receptors .
Analog 2
Discussion of Key Structural Effects
Biological Activity
(2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide, commonly referred to as a thiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This compound's structure suggests that it may exhibit significant interactions with biological targets, making it a candidate for further research.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its role in various biological activities. The presence of the cyano group and dimethylamino moiety enhances its reactivity and potential for biological interaction.
Biological Activity Overview
Research indicates that thiophene derivatives, including this compound, demonstrate a range of biological activities:
- Antitumor Activity : Studies have shown that thiophene derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. For example, compounds similar to (2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide have been tested against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer), showing promising IC50 values indicating effective cytotoxicity .
- Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. This action leads to the disruption of mitotic spindle formation, ultimately resulting in cell death .
Case Studies
Several studies have focused on the synthesis and evaluation of thiophene derivatives:
- Antitumor Efficacy : One study synthesized a series of thiophene-based compounds and evaluated their activity against MCF-7 (breast cancer) and LNCap (prostate cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with some showing IC50 values lower than 10 μM .
- Molecular Docking Studies : Molecular docking studies have supported the biological activity of these compounds by predicting binding affinities to target proteins involved in cancer progression. For instance, binding energies calculated during these studies suggested strong interactions with key enzymes involved in tumor metabolism .
Data Tables
The following table summarizes the biological activity data for selected thiophene derivatives:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HepG-2 | 4.37 | Tubulin Inhibition |
| Compound B | A-549 | 8.03 | Apoptosis Induction |
| Compound C | MCF-7 | 9.50 | Cell Cycle Arrest |
| Compound D | LNCap | 7.20 | ROS Inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
